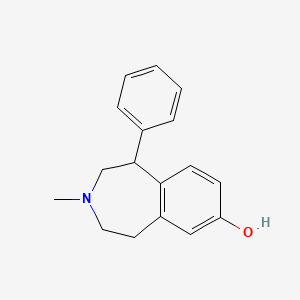
Somcl-668
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somcl-668 is a selective and potent allosteric modulator of the sigma-1 receptor. This compound has shown significant potential in modulating the sigma-1 receptor, which is involved in various neurological and psychiatric disorders. This compound has demonstrated positive effects in improving social deficits and cognitive impairments induced by selective sigma-1 agonists .
Preparation Methods
The synthesis of Somcl-668 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a benzazepine derivative.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its selectivity and potency as a sigma-1 receptor modulator.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
Somcl-668 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its pharmacological properties .
Scientific Research Applications
Somcl-668 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of sigma-1 receptors in neurological disorders such as epilepsy, depression, and schizophrenia.
Psychiatric Research: It has shown potential in improving cognitive impairments and social deficits associated with psychiatric conditions.
Pharmacological Studies: It is used to investigate the pharmacological properties of sigma-1 receptor modulators and their potential therapeutic applications.
Drug Development: It serves as a lead compound for the development of new drugs targeting sigma-1 receptors
Mechanism of Action
Somcl-668 exerts its effects by selectively modulating the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum membrane. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound enhances the activity of sigma-1 receptor agonists, leading to improved cognitive function and reduced seizure activity. The molecular targets and pathways involved include the modulation of calcium ion channels and the regulation of neurotrophic factors such as brain-derived neurotrophic factor .
Comparison with Similar Compounds
Somcl-668 is unique in its selectivity and potency as a sigma-1 receptor modulator. Similar compounds include:
Phenytoin: An anticonvulsant drug that also acts as a sigma-1 receptor modulator but primarily targets voltage-gated sodium channels.
SKF83959: A sigma-1 receptor agonist with different pharmacological properties compared to this compound.
Fenfluramine: A non-selective sigma-1 receptor modulator with additional effects on serotonin receptors
This compound stands out due to its high selectivity and efficacy in modulating sigma-1 receptors, making it a valuable tool for scientific research and drug development .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C17H19NO/c1-18-10-9-14-11-15(19)7-8-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 |
InChI Key |
YQRZJWYKYUBPKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2)O)C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
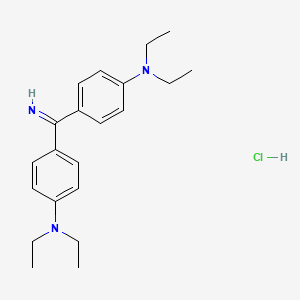
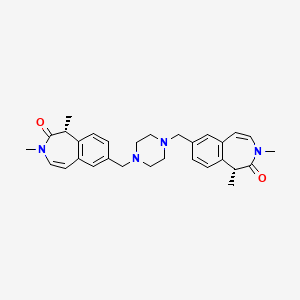

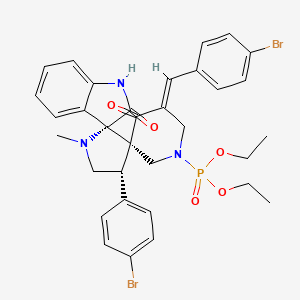

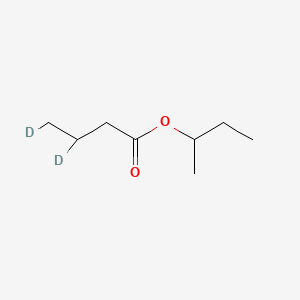

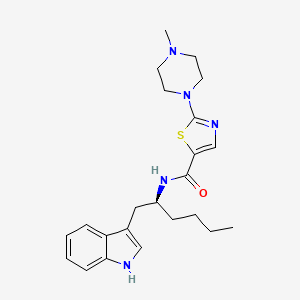
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
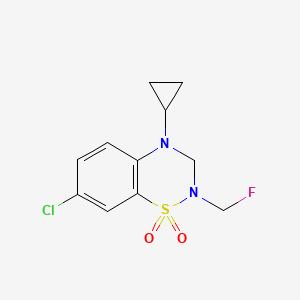
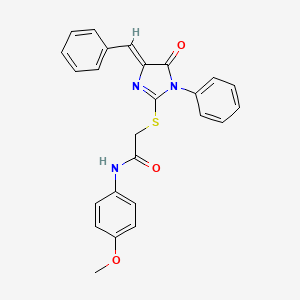

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
